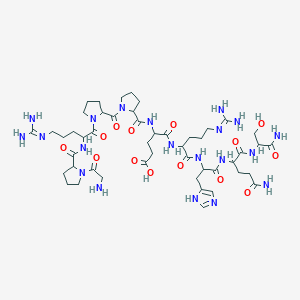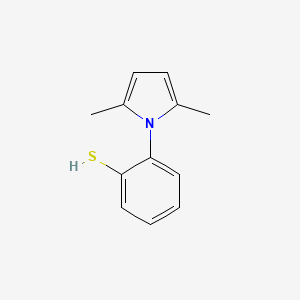
6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,9-Tetradehydroisolariciresinol is a lignan compound derived from natural sources, particularly from the herbs of Vitex negundo . It has a molecular formula of C20H20O6 and a molecular weight of 356.369 g/mol . This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,9-Tetradehydroisolariciresinol involves several steps, including the use of palladium-catalyzed Ullmann cross-coupling reactions . The compound can be prepared through reductive cyclization under conventional conditions, followed by aromatization to yield the final product .
Industrial Production Methods
Industrial production of 7,8,9,9-Tetradehydroisolariciresinol typically involves extraction from natural sources, such as Vitex negundo . The compound is then purified using various chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,9-Tetradehydroisolariciresinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 7,8,9,9-Tetradehydroisolariciresinol include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 7,8,9,9-Tetradehydroisolariciresinol include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
7,8,9,9-Tetradehydroisolariciresinol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7,8,9,9-Tetradehydroisolariciresinol involves its interaction with molecular targets such as Bcl-2 and Caspase . The compound acts as an inhibitor of Bcl-2 and an agonist of Caspase, leading to the induction of apoptosis in cancer cells . This mechanism is crucial for its anti-carcinogenic effects and its potential use in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7,8,9,9-Tetradehydroisolariciresinol include other lignans such as:
- Secoisolariciresinol
- Matairesinol
- Pinoresinol
- Lariciresinol
Uniqueness
What sets 7,8,9,9-Tetradehydroisolariciresinol apart from these similar compounds is its unique structure, which contributes to its distinct pharmacological properties. Its ability to inhibit Bcl-2 and activate Caspase makes it particularly effective in inducing apoptosis in cancer cells, a feature that is not as pronounced in other lignans .
Propriétés
IUPAC Name |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMJUOZIPKVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
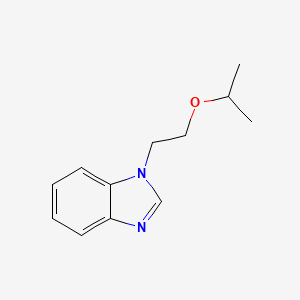
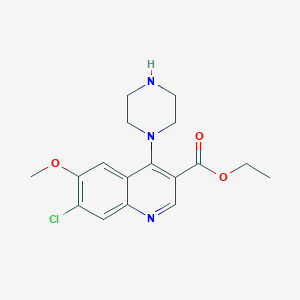
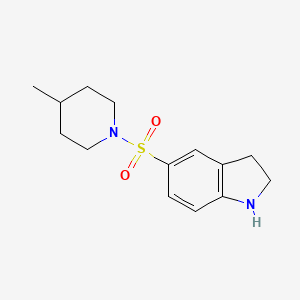


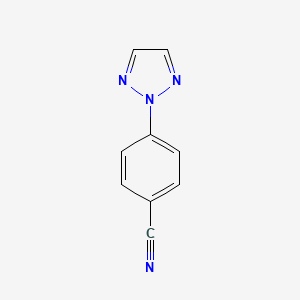
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

